2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropylcarbonyl group attached to an indole ring, which is further connected to a morpholine moiety through an ethanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole reacts with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Moiety: The final step involves the reaction of the indole derivative with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with different nucleophilic groups replacing the morpholine moiety.
Scientific Research Applications
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity . The cyclopropylcarbonyl and morpholine groups contribute to the compound’s overall binding affinity and specificity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Reported as antiviral agents.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: Investigated for antiviral activity against a broad range of viruses.
Uniqueness
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbonyl group enhances its stability and reactivity, while the morpholine moiety contributes to its solubility and bioavailability .
Properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-7-9-23-10-8-19)12-20-11-15(18(22)13-5-6-13)14-3-1-2-4-16(14)20/h1-4,11,13H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUKACJJHXLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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